2-(4-Bromo-2-chlorophenyl)-N-methylacetamide
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Overview
Description
2-(4-Bromo-2-chlorophenyl)-N-methylacetamide is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenyl)-N-methylacetamide typically involves the bromination and chlorination of phenyl derivatives followed by acetamide formation. One common method involves the bromination of 2-chlorophenol to produce 4-bromo-2-chlorophenol, which is then reacted with N-methylacetamide under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and chlorination reactions, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenyl)-N-methylacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Bromo-2-chlorophenyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A precursor in the synthesis of 2-(4-Bromo-2-chlorophenyl)-N-methylacetamide.
N-(4-Bromo-2-chlorophenyl)acetamide:
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of bromine, chlorine, and acetamide groups makes it a versatile intermediate in various synthetic pathways and applications .
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-12-9(13)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSZGBQOGVTHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=C(C=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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